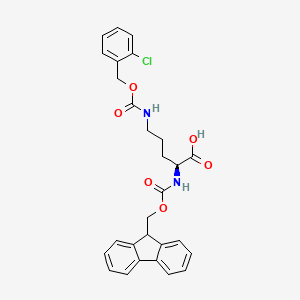

Fmoc-Orn(2-Cl-Z)-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOOYINJZPDDP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Orn(2-Cl-Z)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the choice of protected amino acid building blocks is paramount to the successful assembly of complex peptide chains. Among these, Fmoc-Orn(2-Cl-Z)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, stands out as a valuable derivative for the incorporation of ornithine residues. Ornithine, a non-proteinogenic amino acid, is a key component in various biologically active peptides and serves as a versatile scaffold for the introduction of modifications such as lactam bridges, labels, or conjugated moieties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its use, offering researchers and drug development professionals the foundational knowledge to effectively utilize this important reagent.

Part 1: Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

Chemical Structure and Molecular Formula

This compound is an L-ornithine derivative carrying two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the acid- and hydrogenolysis-labile 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the δ-amino side chain.

Molecular Formula: C₂₈H₂₇ClN₂O₆

Molecular Weight: 522.98 g/mol

The presence of the electron-withdrawing chlorine atom on the benzyloxycarbonyl group of the side-chain protection enhances its acid stability compared to the standard Z-group, providing a nuanced level of orthogonality in deprotection strategies.

Physical Properties

| Property | Value | Source/Calculation |

| Molecular Formula | C₂₈H₂₇ClN₂O₆ | Calculated |

| Molecular Weight | 522.98 g/mol | Calculated from the molecular formula of H-Orn(2-Cl-Z)-OH (C₁₃H₁₇ClN₂O₄, MW: 300.7 g/mol )[1] and the Fmoc group. |

| Appearance | White to off-white powder | Typical appearance of protected amino acids. |

| Melting Point | Not definitively reported. Expected to be a high-melting solid. | |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Limited solubility in non-polar solvents and water. | General knowledge of Fmoc-amino acids. |

| Purity | Typically >98% (HPLC) | Supplier dependent. |

Note: Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

Part 2: Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The unique combination of protecting groups on this compound allows for its strategic incorporation into peptide sequences using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[2][3]

The Principle of Orthogonality

The core advantage of using this compound lies in the orthogonal nature of its protecting groups. The Nα-Fmoc group is base-labile and is selectively removed at each cycle of peptide elongation using a solution of piperidine in DMF.[4] Conversely, the Nδ-(2-Cl-Z) group is stable to these basic conditions, ensuring the integrity of the side-chain protection throughout the synthesis. The 2-Cl-Z group can then be removed under conditions that do not affect the t-butyl-based side-chain protecting groups of other amino acids or the acid-labile linker to the solid support, typically through strong acidolysis (e.g., with hydrogen fluoride) or catalytic hydrogenolysis.[2][5]

}

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

The following is a generalized protocol for the coupling of this compound during Fmoc-SPPS. The specific parameters may need to be optimized based on the peptide sequence and the solid support used.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Solvents: DMF, Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Inert gas (Nitrogen or Argon)

Workflow Diagram:

}

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is DMF (3x), DCM (3x), and IPA (3x), followed by DMF (3x).

-

Coupling:

-

Prepare the coupling solution: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Pre-activate the amino acid by allowing the mixture to stand for a few minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.[6]

-

-

Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for the subsequent amino acids in the peptide sequence.

Part 3: Deprotection of the 2-Cl-Z Group

The removal of the 2-Cl-Z group from the ornithine side chain is a critical step that is typically performed after the peptide chain has been fully assembled. The choice of deprotection method depends on the overall protecting group strategy and the desired final product (e.g., fully deprotected peptide or a side-chain modified peptide).

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a mild and efficient method for the removal of the 2-Cl-Z group.[5] This method is particularly useful when other acid-labile protecting groups are present on the peptide that need to be retained.

Experimental Protocol: Hydrogenolysis of the 2-Cl-Z Group [5]

-

Peptide Dissolution: Dissolve the protected peptide in a suitable solvent mixture, such as 10% formic acid in methanol.

-

Catalyst Addition: Add a palladium catalyst, typically 5% or 10% palladium on carbon (Pd/C), in an amount approximately equal to the mass of the peptide.

-

Reaction Initiation: Gently warm the mixture until gas evolution (CO₂) is observed.

-

Reaction Monitoring: Stir the reaction mixture vigorously, ensuring it remains acidic. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, filter the mixture to remove the palladium catalyst.

-

Isolation: Evaporate the solvent in vacuo to obtain the crude peptide, which can then be purified by chromatography.

Strong Acid Cleavage

The 2-Cl-Z group can also be removed by strong acids, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This method is typically employed during the final global deprotection step, where all acid-labile side-chain protecting groups and the resin linker are cleaved simultaneously.

Caution: The use of strong acids like HF requires specialized equipment and stringent safety precautions.

Part 4: Analytical Characterization

The purity and identity of peptides containing Orn(2-Cl-Z) and the final deprotected peptides should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude and purified peptides.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the ornithine derivative and its subsequent deprotection.

Conclusion

This compound is a highly valuable building block for the synthesis of ornithine-containing peptides. Its well-defined orthogonal protecting group strategy allows for its seamless integration into Fmoc-based solid-phase peptide synthesis protocols. The ability to selectively deprotect the side chain under conditions that are compatible with a wide range of other protecting groups provides researchers with the flexibility to create complex and modified peptides for various applications in research, diagnostics, and drug development. A thorough understanding of its chemical properties and the appropriate experimental protocols, as outlined in this guide, is crucial for its successful and efficient utilization.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

-

Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

-

Aapptec. (n.d.). H-Orn(2-Cl-Z)-OH [118553-99-4]. Retrieved from [Link]

-

American Elements. (n.d.). Fmoc-Orn-OH.HCl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Izdebski, J., Gers, T., Kunce, D., & Markowski, P. (2005). New tris-alkoxycarbonyl arginine derivatives for peptide synthesis. Journal of Peptide Science, 11(1), 60-64.

- Asfaw, A., et al. (2017). Synthesis and Biological Evaluation of Wollamide B and Its Analogues as Antitubercular Agents. Journal of Medicinal Chemistry, 60(13), 5535-5547.

- Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.

- Otake, K., et al. (2024).

- Nishiyama, Y., & Ishida, H. (2012). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 4(11), 3662-3668.

- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.

- Guryanov, I., et al. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 18(4), 633-638.

- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.

- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: L-Ornithine monohydrochloride.

- Anaspec. (2021).

- Ormco. (n.d.).

- HiMedia Labor

- P3 BioSystems. (n.d.). Fmoc Amino Acids - Ornithine (Orn).

-

Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine. (2024, January 9). Retrieved from [Link]

- The Synthesis of Peptides with Mixed Anhydrides. (n.d.). In Organic Reactions. John Wiley & Sons, Inc.

- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2004). Chemical Reviews, 104(1), 199-250.

- Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (2016). Journal of Pharmaceutical and Biomedical Analysis, 130, 18-34.

- Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, 63(1), 18.1.1-18.1.27.

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.

Sources

The Strategic Application of Fmoc-Orn(2-Cl-Z)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Nα-Fmoc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, commonly abbreviated as Fmoc-Orn(2-Cl-Z)-OH. As a crucial building block in solid-phase peptide synthesis (SPPS), a comprehensive understanding of its properties and applications is paramount for the successful construction of complex peptides. This document will delve into the physicochemical characteristics, strategic implementation, and the underlying chemical principles that govern the use of this versatile amino acid derivative.

Introduction: The Ornithine Derivative and its Protective Moieties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, distinguished by the presence of two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the δ-amino side chain. This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains shielded.

The strategic choice of the 2-Cl-Z group for side-chain protection offers distinct advantages. The electron-withdrawing chlorine atom enhances the acid lability of the benzyloxycarbonyl group, facilitating its removal under milder acidic conditions compared to the standard Z-group. This property is particularly beneficial in the synthesis of sensitive peptide sequences that may be prone to degradation under harsh deprotection conditions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C28H27ClN2O6 | Calculated |

| Molecular Weight | 523.98 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. | Inferred from common practice |

Note: The molecular formula and weight were calculated based on the structures of the constituent parts.

The Chemistry of Protection and Deprotection

The successful application of this compound in SPPS hinges on the precise and selective removal of its protecting groups.

Fmoc Group Removal (α-Amino Deprotection)

The Fmoc group is renowned for its lability to basic conditions. Typically, a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is employed for its removal. The deprotection mechanism proceeds via a β-elimination reaction, yielding a free secondary amine on the resin-bound peptide, ready for the next coupling step.

2-Cl-Z Group Removal (Side-Chain Deprotection)

The 2-Cl-Z group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the ornithine side chain during peptide elongation. Its removal is typically achieved at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support, using strong acidic reagents such as trifluoroacetic acid (TFA). The presence of the chloro-substituent facilitates this cleavage.

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain using manual solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solvents (DMF, DCM, Methanol)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams represent the chemical structure of this compound and its role in the SPPS workflow.

Caption: Chemical structure of this compound.

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group: A Technical Guide to its Stability and Strategic Application in Peptide Synthesis

Abstract

In the intricate field of peptide synthesis, the selection of protecting groups is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing complex targets. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group, a halogenated variant of the classical benzyloxycarbonyl (Z) group, offers a unique stability profile that has secured its role as a key tool for the protection of amine functionalities, particularly the side chains of lysine and ornithine. This in-depth technical guide provides a comprehensive analysis of the 2-Cl-Z group's stability, its orthogonality to common protection schemes, and the mechanistic principles governing its cleavage. We will explore field-proven protocols, strategies to mitigate side reactions, and case studies that highlight its strategic deployment in the synthesis of therapeutic peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the 2-Cl-Z group in their synthetic endeavors.

Introduction: The Need for Orthogonal Protection in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process that necessitates the temporary masking of reactive functional groups to ensure the correct sequence assembly.[1] The concept of "orthogonality" is central to modern peptide chemistry, referring to the use of multiple classes of protecting groups within the same synthetic scheme, where each class can be removed under specific conditions without affecting the others.[2] This allows for the selective deprotection of specific sites for chain elongation, side-chain modification, or cyclization.

The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches. The Boc strategy relies on acid-labile groups, with the temporary Nα-Boc group being removed by moderate acid (e.g., trifluoroacetic acid - TFA), while more stable benzyl-based side-chain protecting groups are cleaved with strong acids like hydrofluoric acid (HF).[3] Conversely, the Fmoc strategy employs a base-labile Nα-Fmoc group, typically removed with piperidine, and acid-labile tert-butyl-based side-chain protection.[4]

The 2-Cl-Z group finds its primary utility as a side-chain protecting group that is compatible with both of these major strategies, offering a third dimension of orthogonality due to its unique cleavage requirements.

Physicochemical Properties and Stability Profile of the 2-Cl-Z Group

The 2-Cl-Z group is a carbamate formed between an amine and 2-chlorobenzyl chloroformate. The introduction of a chlorine atom at the ortho position of the benzyl ring has a profound impact on the group's chemical properties, primarily through the inductive effect of the halogen.

Stability to Acidic and Basic Conditions

The 2-Cl-Z group exhibits remarkable stability to the conditions typically used for the removal of both Fmoc and Boc protecting groups.

-

Stability to Moderately Acidic Conditions: The 2-Cl-Z group is also stable to the moderately acidic conditions used for Boc group removal, such as 50% TFA in dichloromethane (DCM).[5] This stability is crucial when it is employed in Boc-based SPPS for the protection of lysine or ornithine side chains, ensuring their integrity throughout the synthesis.

This dual stability is the cornerstone of the 2-Cl-Z group's orthogonality, as illustrated in the following diagram:

Figure 1: Orthogonality of the 2-Cl-Z group in Fmoc and Boc peptide synthesis strategies.

Cleavage of the 2-Cl-Z Group: Mechanisms and Protocols

The removal of the 2-Cl-Z group requires more forcing conditions than those used for Boc or Fmoc deprotection, primarily strong acids or catalytic hydrogenolysis.

Acid-Catalyzed Cleavage (Acidolysis)

Strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide in acetic acid (HBr/AcOH) are effective for cleaving the 2-Cl-Z group.[6] This is the most common method for its removal in the final deprotection step of Boc-based SPPS.

Mechanism: The acid-catalyzed cleavage of the 2-Cl-Z group proceeds through a unimolecular (SN1-type) mechanism. The initial step involves protonation of the carbamate oxygen, followed by the departure of the stable 2-chlorobenzyl carbocation. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine.

Figure 3: Simplified mechanism of catalytic hydrogenolysis of the 2-Cl-Z group.

The rate of hydrogenolysis can be influenced by the presence of substituents on the benzyl ring. Electron-withdrawing groups, such as the chloro group, can slightly decrease the rate of hydrogenolysis compared to the unsubstituted Z group.

Experimental Protocol: Catalytic Hydrogenolysis

-

Dissolution: The 2-Cl-Z protected peptide is dissolved in a suitable solvent such as methanol, ethanol, or a mixture containing formic acid (e.g., 10% formic acid in methanol). [7]2. Catalyst Addition: A catalytic amount of 5-10% Pd/C is added to the solution (typically 10-50% by weight of the peptide).

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere (from a balloon or in a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate.

-

Filtration: The catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is removed in vacuo to yield the deprotected peptide.

Side Reactions and Mitigation Strategies

The primary source of side reactions during the acid-catalyzed cleavage of the 2-Cl-Z group is the formation of the electrophilic 2-chlorobenzyl carbocation. This reactive intermediate can alkylate nucleophilic residues in the peptide chain, such as tryptophan, tyrosine, and methionine.

-

Tryptophan Alkylation: The indole side chain of tryptophan is particularly susceptible to alkylation by the 2-chlorobenzyl cation, leading to the formation of modified tryptophan residues.

-

Tyrosine Alkylation: The phenolic ring of tyrosine can also be alkylated.

-

Methionine Alkylation: The thioether of methionine can be alkylated to form a sulfonium ion.

Mitigation with Scavengers: To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that are more reactive towards the carbocation than the amino acid side chains.

| Scavenger | Target Residue(s) | Mechanism of Action |

| Thioanisole | Tryptophan, Tyrosine | Acts as a nucleophile to trap the 2-chlorobenzyl cation. |

| p-Cresol | Tryptophan, Tyrosine | A phenolic scavenger that is readily alkylated. |

| 1,2-Ethanedithiol (EDT) | Tryptophan | Reduces the indole ring and prevents oxidation. |

| Dimethyl Sulfide (DMS) | Methionine | Competes for alkylating species. |

A common cleavage cocktail for a peptide containing sensitive residues might include TFA, thioanisole, water, and EDT. The choice and combination of scavengers should be tailored to the specific amino acid composition of the peptide.

Strategic Applications and Case Studies

The unique stability profile of the 2-Cl-Z group makes it particularly valuable in the synthesis of complex peptides, especially in convergent strategies where protected peptide fragments are synthesized and then ligated.

Case Study 1: Synthesis of Insulin Analogs

The chemical synthesis of insulin and its analogues is a formidable challenge due to the presence of two peptide chains linked by disulfide bonds. In a convergent synthesis approach, the 2-Cl-Z group has been used to protect the N-terminal amino group of the A-chain while the B-chain is assembled on a side-chain of the A-chain precursor. [8]The stability of the 2-Cl-Z group to the conditions of Boc-based SPPS is essential for this strategy. The final global deprotection with HF simultaneously cleaves the 2-Cl-Z group and other side-chain protecting groups.

Case Study 2: Synthesis of Enfuvirtide (T-20)

Enfuvirtide is a 36-amino acid peptide drug that inhibits the fusion of HIV-1 with host cells. Its chemical synthesis is complex and has been approached using both solid-phase and hybrid strategies. In some synthetic routes, the 2-Cl-Z group is used for the side-chain protection of lysine residues. The robustness of the 2-Cl-Z group is advantageous in the synthesis of this long and complex peptide, ensuring the integrity of the lysine side chains throughout the many coupling and deprotection cycles. [9]

Comparative Analysis with Other Z-type Protecting Groups

The stability of benzyloxycarbonyl-type protecting groups can be modulated by the introduction of substituents on the aromatic ring.

| Protecting Group | Abbreviation | Relative Acid Stability | Relative Hydrogenolysis Rate |

| Benzyloxycarbonyl | Z | Base | Base |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Higher than Z | Slightly lower than Z |

| 4-Methoxybenzyloxycarbonyl | Moz | Lower than Z | Higher than Z |

| 4-Nitrobenzyloxycarbonyl | NO2-Z | Higher than Z | Significantly lower than Z |

The electron-withdrawing effect of the 2-chloro substituent increases the stability of the 2-Cl-Z group towards acidolysis compared to the unsubstituted Z group. Conversely, electron-donating groups like methoxy (in Moz) decrease acid stability. The rate of hydrogenolysis is also affected, with electron-withdrawing groups generally slowing down the reaction. This tunable stability allows for the selection of the most appropriate Z-type protecting group for a given synthetic strategy.

Conclusion

The 2-Cl-Z protecting group is a robust and versatile tool in the arsenal of the peptide chemist. Its key features are:

-

Orthogonality: Stable to both the basic conditions of Fmoc removal and the moderate acidic conditions of Boc removal.

-

Tunable Lability: Removable under strong acidic conditions (HF, TFMSA) or by catalytic hydrogenolysis.

-

Strategic Utility: Particularly valuable for the side-chain protection of lysine and ornithine in both Boc and Fmoc-based synthesis, and for N-terminal protection in convergent synthesis strategies.

A thorough understanding of its stability profile, cleavage mechanisms, and potential side reactions is essential for its effective implementation. By carefully selecting cleavage conditions and employing appropriate scavengers, the 2-Cl-Z group can be a reliable and enabling technology for the synthesis of complex and challenging peptide targets, including therapeutic peptides of significant pharmaceutical interest.

References

- Reddy, B. V., et al. (2011). An improved process for the preparation of enfuvirtide.

-

El-Faham, A., & Albericio, F. (2011). Scope and Limitations of Barbituric and Thiobarbituric Amino Acid Derivatives as Protecting Groups for Solid‐Phase Peptide Synthesis: Towards a Green Protecting Group. ResearchGate. [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]

-

Fang, K. M., et al. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. [Link]

-

Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [Link]

-

Liu, F., et al. (2007). Fully Convergent Chemical Synthesis of Ester Insulin: Determination of the High Resolution X-ray Structure by Racemic Protein Crystallography. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2023, January 14). 7.11: Carbocation Structure and Stability. [Link]

-

The Royal Society of Chemistry. (2010). Supplementary Information for.... [Link]

-

Chen, J., et al. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health. [Link]

-

Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

-

Chou, C. Y., et al. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 44(6), 589-596. [Link]

-

Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. [Link]

-

Pennington, M. W. (1994). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 35, 31-46. [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.11: Friedel-Crafts Alkylation. [Link]

-

ResearchGate. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. [Link]

-

Albericio, F., et al. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 14(2), 80-87. [Link]

-

Subirós-Funosas, R., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(11), 3246. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts alkylation [Video]. [Link]

-

Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

-

Lee, S., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387. [Link]

-

Davies, J. S. (2003). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Medicinal Chemistry, 10(16), 1585-1598. [Link]

-

Khadse, S. C., & Pennington, M. W. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

-

Barlos, K., et al. (2003). Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. Journal of Peptide Science, 9(8), 526-533. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Loffredo, M. R., et al. (2008). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 52(2), 118-123. [Link]

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

-

ResearchGate. (n.d.). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger. [Link]

-

Hernández, D., & Albericio, F. (2008). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 52(2), 118-123. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

Palasek, S. A., et al. (2007). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

- Google Patents. (n.d.). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. youtube.com [youtube.com]

- 3. Benzylamines [organic-chemistry.org]

- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. tdcommons.org [tdcommons.org]

- 7. peptide.com [peptide.com]

- 8. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonality of Fmoc and 2-Cl-Z protecting groups

An In-Depth Technical Guide to the Orthogonal Pairing of Fmoc and 2-Cl-Z Protecting Groups in Chemical Synthesis

Introduction

In the intricate world of multi-step organic synthesis, particularly in the assembly of complex molecules such as peptides, oligonucleotides, and carbohydrates, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions, directing the chemical transformations with precision. The ultimate success of a synthetic strategy often hinges on the concept of orthogonality : the ability to selectively remove one type of protecting group under a specific set of conditions while leaving others intact.[1] This principle allows for the sequential construction of molecular complexity, which is indispensable for creating sophisticated structures like branched or cyclic peptides.

The dominant strategy in modern Solid-Phase Peptide Synthesis (SPPS) is the Fmoc/tBu approach, which pairs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection with acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[2] While this combination is robust for linear peptide synthesis, the creation of more complex architectures requires the introduction of a third, mutually orthogonal protecting group.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the powerful orthogonal relationship between the base-labile Fmoc group and the hydrogenolysis-labile 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. We will dissect the underlying chemical mechanisms, present field-proven protocols, and illustrate how this specific pairing provides a reliable and versatile tool for researchers, scientists, and drug development professionals engaged in advanced chemical synthesis.

Chapter 1: The Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is the cornerstone of modern SPPS due to its unique cleavage conditions, which are exceptionally mild and compatible with a wide range of functionalities.

Structure and Properties

The Fmoc group is a carbamate derived from 9-fluorenylmethanol. Its defining feature is the fluorenyl ring system, which is key to its base lability.

Mechanism of Deprotection: A Base-Initiated Elimination

The removal of the Fmoc group does not proceed via nucleophilic attack at the carbonyl carbon, but rather through a base-initiated β-elimination (E1cb) mechanism.[3][4] The causality is as follows:

-

Proton Abstraction: The hydrogen atom at the C9 position of the fluorene ring is significantly acidic (pKa ≈ 23 in DMSO) due to the electron-withdrawing nature of the aromatic system and the fact that its conjugate base is a stabilized, aromatic cyclopentadienyl anion analogue.[4] A secondary amine base, typically piperidine, abstracts this acidic proton.

-

β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, breaking the C9-O bond. This step liberates the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3]

-

Scavenging: Dibenzofulvene is an electrophile that can react with the newly liberated amine, leading to undesired side products. The genius of using a secondary amine like piperidine is that it serves a dual purpose: it not only acts as the base for the initial deprotection but also serves as a nucleophilic scavenger, efficiently trapping the DBF to form a stable and inactive adduct.[2][4] This self-validating system ensures a clean and complete deprotection.

Caption: Mechanism of Fmoc deprotection by piperidine.

Standard Protocol: Fmoc Deprotection in SPPS

This protocol describes a standard, self-validating workflow for removing the Fmoc group from a resin-bound peptide.

| Step | Action | Purpose |

| 1 | Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 15-30 minutes. | To ensure reagents can freely access all reaction sites within the resin beads. |

| 2 | Drain the DMF. | To remove the swelling solvent. |

| 3 | Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.[2] | To initiate the deprotection reaction. |

| 4 | Drain the deprotection solution. | To remove the bulk of the DBF-piperidine adduct and cleavage byproducts. |

| 5 | Add a fresh solution of 20% piperidine in DMF. Agitate for 7-10 minutes.[5] | To ensure the deprotection reaction goes to completion. |

| 6 | Drain the deprotection solution. | To remove remaining byproducts. |

| 7 | Wash the resin thoroughly with DMF (5-7 times). | To completely remove all traces of piperidine and byproducts before coupling. |

| 8 | (Optional) Perform a Kaiser test or Chloranil test. | To confirm the complete removal of the Fmoc group and presence of a free amine. |

Chapter 2: The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group

The 2-Cl-Z group is an electron-withdrawn analogue of the classical benzyloxycarbonyl (Cbz or Z) group. This modification enhances its stability to acid compared to the parent Cbz group, but its primary mode of cleavage in an orthogonal scheme with Fmoc is catalytic hydrogenolysis.

Structure and Properties

The 2-Cl-Z group contains a benzyl carbamate functionality with a chlorine atom on the ortho position of the benzene ring. This group is stable to the basic conditions used for Fmoc removal and the moderately acidic conditions used for some side-chain deprotections.[6]

Mechanism of Deprotection: Catalytic Hydrogenolysis

The key to the orthogonality of 2-Cl-Z with Fmoc lies in its unique sensitivity to catalytic hydrogenation. This process is mechanistically distinct from base- or acid-catalyzed cleavage.

-

Adsorption: Molecular hydrogen (H₂) and the 2-Cl-Z protected substrate adsorb onto the surface of a metal catalyst, typically Palladium on Carbon (Pd/C).

-

Oxidative Addition: The catalyst facilitates the cleavage of the H-H bond.

-

Hydrogenolysis: The benzylic C-O bond of the carbamate is cleaved by the activated hydrogen on the catalyst surface. This is the weakest bond in the protecting group under these conditions.

-

Product Formation: The reaction liberates the free amine, carbon dioxide, and 2-chlorotoluene as a stable, non-reactive byproduct.[6][7]

The choice to use hydrogenolysis is critical because the reagents (H₂, Pd/C) are neutral and highly specific, leaving base-labile (Fmoc) and most acid-labile (tBu, Trt) groups completely untouched.

Caption: Deprotection of the 2-Cl-Z group via catalytic hydrogenolysis.

Standard Protocol: 2-Cl-Z Deprotection via Hydrogenolysis

This protocol is adapted for the deprotection of a 2-Cl-Z group from a peptide, which can be performed either in solution or, with specialized equipment, on the solid support.[6]

| Step | Action | Purpose |

| 1 | Dissolve the 2-Cl-Z protected peptide in a suitable solvent (e.g., Methanol, DMF, or 10% formic acid in Methanol).[6] | To solubilize the substrate for efficient interaction with the heterogeneous catalyst. |

| 2 | Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 10-100% by weight of the peptide. | To provide the active surface for the hydrogenation reaction. |

| 3 | Purge the reaction vessel with an inert gas (N₂ or Ar) and then introduce hydrogen gas (H₂), either by balloon or from a pressurized cylinder. | To create an H₂ atmosphere required for the reaction. |

| 4 | Stir the mixture vigorously at room temperature. | To ensure efficient mixing and contact between the substrate, solvent, H₂, and catalyst surface. |

| 5 | Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or Mass Spectrometry). | To determine when the deprotection is complete. |

| 6 | Upon completion, carefully filter the reaction mixture through a pad of Celite or a 0.22 µm filter. | Critical Step: To completely remove the solid Pd/C catalyst, which is pyrophoric and a contaminant. |

| 7 | Evaporate the solvent in vacuo. | To isolate the crude deprotected peptide. |

Chapter 3: Establishing Orthogonality: The Fmoc and 2-Cl-Z Pair

The true power of this protecting group pair is realized when they are used in concert to achieve selective deprotection, enabling synthetic routes that would otherwise be impossible.

The Principle of Selectivity

The orthogonality is rooted in the fundamentally different chemical mechanisms required for the cleavage of each group.[1][8]

-

Fmoc Removal: Requires a base (e.g., piperidine) to initiate an elimination reaction. The 2-Cl-Z group is completely stable under these conditions.

-

2-Cl-Z Removal: Requires a metal catalyst and H₂ to perform a hydrogenolysis reaction. The Fmoc group is stable to these neutral reductive conditions.

This mutual stability allows the chemist to choose, at any point in the synthesis, which amine to unmask simply by selecting the appropriate set of reagents.

Caption: Orthogonal deprotection strategy for Fmoc and 2-Cl-Z groups.

Data Summary: Comparative Overview

The following table provides a direct comparison of the key attributes of the Fmoc and 2-Cl-Z protecting groups, highlighting their orthogonal nature.

| Feature | Fmoc (9-Fluorenylmethyloxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |

| Structure | Fluorene-based carbamate | Chloro-substituted benzyl carbamate |

| Cleavage Mechanism | E1cb Elimination | Catalytic Hydrogenolysis |

| Primary Reagents | 20% Piperidine in DMF | H₂ gas, Pd/C catalyst |

| Reaction Conditions | Basic, Room Temperature | Neutral, Reductive, Room Temperature |

| Reactive Byproducts | Dibenzofulvene (requires scavenging) | 2-Chlorotoluene (stable and non-reactive) |

| Stability to 2-Cl-Z Cleavage | Stable to H₂/Pd/C | N/A |

| Stability to Fmoc Cleavage | N/A | Stable to 20% Piperidine/DMF |

| Primary Use Case | Temporary Nα-amino protection in SPPS | Orthogonal side-chain protection (e.g., Lys, Orn) |

Chapter 4: Practical Application: Synthesis of a Branched Peptide

A common application demonstrating the power of this orthogonal pair is the on-resin synthesis of a branched peptide, where a second peptide chain is grown from the side chain of a lysine residue within the main sequence.

Synthetic Workflow Overview

The overall strategy involves:

-

Synthesizing the main peptide chain using standard Fmoc/tBu SPPS, incorporating a Lys(2-Cl-Z) residue at the desired branching point.

-

Selectively removing the 2-Cl-Z group from the lysine side chain via on-resin hydrogenolysis, leaving the N-terminal Fmoc group and all other side-chain protecting groups intact.

-

Synthesizing the branch peptide chain from the newly freed lysine side-chain amine, again using Fmoc/tBu SPPS.

-

Performing a final global deprotection using strong acid (TFA) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

Caption: Workflow for the synthesis of a branched peptide using the Fmoc/2-Cl-Z strategy.

Experimental Protocols

-

Protocol 4.1: Main Chain Elongation: Follow standard automated or manual Fmoc/tBu SPPS protocols, using Fmoc-Lys(2-Cl-Z)-OH at the branching position.

-

Protocol 4.2: Selective On-Resin Deprotection of Lys(2-Cl-Z): This step requires careful execution. The peptide-resin, with the N-terminal Fmoc group intact, is subjected to catalytic hydrogenolysis as described in Chapter 2. This is often done in a specialized glass vessel that allows for vigorous stirring of the resin slurry under a hydrogen atmosphere. Complete removal of the palladium catalyst by thorough washing after the reaction is critical to avoid interference with subsequent couplings.

-

Protocol 4.3: Branch Chain Elongation: Following the selective deprotection of the lysine side chain and confirmation with a Kaiser test, the branch peptide is synthesized using the same standard Fmoc/tBu SPPS methods, now building from the side-chain amine.

-

Protocol 4.4: Final Cleavage and Global Deprotection: Once the full branched peptide is assembled, the final N-terminal Fmoc group is removed. The resin is then treated with a strong acid cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to simultaneously cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[9]

Conclusion

The orthogonal pairing of the base-labile Fmoc protecting group and the hydrogenolysis-labile 2-Cl-Z group represents a sophisticated and powerful strategy in modern chemical synthesis. By leveraging their distinct and non-interfering deprotection mechanisms, researchers can achieve selective manipulation of functional groups, enabling the construction of highly complex and non-linear peptides. The causality behind the experimental choices—using a base for elimination versus a metal catalyst for reduction—is the foundation of this orthogonality. Understanding and mastering this pairing provides scientists and drug developers with a crucial tool to advance the frontiers of peptide chemistry, from creating novel therapeutic candidates to designing intricate biomaterials.

References

-

Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. [Link]

-

Wade, J. D. (2002). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(4), 175-189. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Harnessing the Versatility of Ornithine Derivatives in Modern Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Synthesis, Strategy, and Application

Abstract

The non-proteinogenic amino acid L-ornithine, a lower homolog of lysine, serves as a uniquely versatile building block in peptide chemistry. Its delta (δ)-amino group offers a strategic point for chemical modification, enabling the creation of a vast array of derivatives with tailored functionalities. This guide provides an in-depth exploration of ornithine derivatives, moving from fundamental principles to advanced applications. We will dissect the strategic decisions behind protecting group selection for the δ-amino group, detail methodologies for site-specific modifications, and showcase the application of these derivatives in constructing constrained peptides, enhancing drug delivery, and developing novel therapeutic agents. This document is intended for researchers and drug development professionals seeking to leverage the full potential of ornithine in their peptide-based projects.

The Strategic Advantage of Ornithine in Peptide Design

Ornithine's core value in peptide chemistry stems from its unique structural features compared to its proteinogenic counterpart, lysine. The shorter, three-carbon side chain of ornithine, terminating in a primary amine (the δ-amino group), offers distinct conformational properties and a reactive handle for chemical elaboration.

-

Conformational Constraint: The shorter side chain can introduce tighter turns and more defined secondary structures in peptides, a crucial aspect for enhancing receptor affinity and metabolic stability.

-

Chemical Handle for Derivatization: The δ-amino group is a nucleophilic site readily available for a wide range of chemical modifications, including acylation, alkylation, and conjugation to other molecules. This allows for the introduction of functionalities such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains.

-

Lactam Bridge Formation: The δ-amino group is ideally positioned for the formation of side-chain-to-side-chain or side-chain-to-terminus lactam bridges. This intramolecular cyclization is a cornerstone technique for creating conformationally constrained peptides with improved biological activity and resistance to enzymatic degradation.

Protecting Group Strategies for the Ornithine Side Chain

The successful incorporation of ornithine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on the judicious selection of a protecting group for the δ-amino group. This choice must be orthogonal to the protection of the α-amino group (typically Fmoc or Boc) and cleavable under conditions that do not degrade the final peptide.

| Protecting Group | Structure | Cleavage Conditions | Key Advantages & Considerations |

| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH3)3 | Strong acids (e.g., TFA) | Use Case: Primarily used in Fmoc-based SPPS. It is stable to the piperidine used for α-Fmoc removal but is cleaved simultaneously with the peptide from the resin during the final trifluoroacetic acid (TFA) cleavage step. This is the most common strategy when a free δ-amino group is desired in the final peptide. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | -(C=O)O-CH2-Fluorenyl | Piperidine | Use Case: Employed in Boc-based SPPS. It is stable to the TFA used for α-Boc deprotection. This allows for selective deprotection of the ornithine side chain while the peptide remains on the resin, enabling on-resin side-chain modification. |

| Z (Benzyloxycarbonyl) | -(C=O)O-CH2-Phenyl | Catalytic hydrogenation (e.g., H2/Pd), strong acids | Use Case: Offers an alternative orthogonality. Its removal via hydrogenation is mild and can be performed after cleavage from the resin, preserving acid-sensitive functionalities elsewhere in the peptide. |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Complex | 2-5% Hydrazine in DMF | Use Case: A hyper-orthogonal protecting group used in Fmoc-SPPS. It allows for selective deprotection of the ornithine side chain on-resin without affecting other protecting groups, ideal for complex modifications like lactam bridge formation. |

Diagram: Orthogonal Protection in Fmoc-SPPS

Caption: Orthogonal protection schemes for ornithine in Fmoc-SPPS.

Core Methodologies and Experimental Protocols

General Protocol for Incorporation of Fmoc-L-Orn(Boc)-OH in SPPS

This protocol outlines the standard procedure for incorporating an ornithine residue into a peptide sequence using manual or automated Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-L-Orn(Boc)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Workflow:

-

Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker or the previously coupled amino acid.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-L-Orn(Boc)-OH (4 eq.), HBTU/HOBt (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Allow the activation to proceed for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Diagram: SPPS Cycle for Ornithine Incorporation

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications in Drug Discovery and Development

The true power of ornithine derivatives is realized in their application to solve complex challenges in peptide-based therapeutics.

Peptide Stapling and Lactam Bridging

Conformational stabilization through cyclization is a proven strategy to enhance the therapeutic potential of peptides. Ornithine is a key player in this field.

-

Mechanism: An ornithine residue can be paired with an acidic residue (e.g., aspartic acid or glutamic acid) within the peptide sequence. After synthesis and selective deprotection of the side chains, an amide bond is formed between ornithine's δ-amino group and the carboxylic acid side chain of the partner residue, creating a lactam bridge.

-

Impact: This "staple" locks the peptide into a specific conformation, often an α-helix, which can protect it from proteolytic degradation and improve its ability to bind to intracellular targets by enhancing membrane permeability.

Peptide-Drug Conjugates (PDCs)

The δ-amino group of ornithine serves as an ideal attachment point for cytotoxic drugs, creating targeted delivery systems.

-

Rationale: A peptide designed to bind to a receptor overexpressed on cancer cells can be synthesized with an ornithine residue. The δ-amino group, after selective deprotection, can be conjugated to a potent chemotherapy agent.

-

Workflow:

-

Synthesize the targeting peptide on-resin, incorporating Fmoc-Orn(ivDde)-OH at the desired conjugation site.

-

Selectively deprotect the ornithine side chain using hydrazine.

-

Couple the activated drug molecule to the free δ-amino group.

-

Cleave the final PDC from the resin.

-

-

Advantage: This approach minimizes systemic toxicity by concentrating the cytotoxic payload at the tumor site.

Synthesis of Peptidomimetics

Ornithine derivatives are fundamental to the creation of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. For example, the ornithine side chain can be modified to create N-substituted glycine units (peptoids) within a peptide backbone, leading to compounds with high stability and unique binding characteristics.

Conclusion

Ornithine and its derivatives represent a cornerstone of modern peptide chemistry, offering a level of versatility that is critical for the development of next-generation therapeutics. The ability to precisely control the modification of its side chain opens up a vast design space for scientists. From enforcing structural rigidity through lactam bridging to creating highly targeted drug delivery vehicles, the strategic application of ornithine chemistry is a key enabler of innovation in the field. A thorough understanding of the principles of orthogonal protection and on-resin modification is essential for any researcher aiming to harness the full potential of this remarkable amino acid.

References

The Chemistry of Control: An In-depth Technical Guide to Fmoc Protection and Deprotection in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, mastering the nuances of protecting group chemistry is fundamental to achieving high purity and yield. Among the various strategies for Solid-Phase Peptide Synthesis (SPPS), the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection is the most prevalent.[1] This guide provides a comprehensive exploration of the mechanisms, protocols, and critical considerations surrounding Fmoc protection and deprotection, aiming to equip the reader with the expertise to navigate the complexities of peptide synthesis with confidence.

The Cornerstone of Modern Peptide Synthesis: The Fmoc Group

The widespread adoption of the Fmoc strategy in SPPS is a testament to its remarkable utility.[1][2] Unlike the acid-labile Boc (tert-butoxycarbonyl) protecting group, the Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. This orthogonality is a key advantage, simplifying the synthesis of complex peptides. The Fmoc group is instead cleaved under mild basic conditions, a process that is central to the iterative nature of SPPS.[1][3][4]

The Mechanism of Fmoc Protection

The introduction of the Fmoc group to the Nα-amino group of an amino acid is typically achieved using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

The Critical Step: Fmoc Deprotection

The removal of the Fmoc group is a critical step that is repeated at every cycle of peptide elongation.[1][2][5] Incomplete deprotection leads to deletion sequences, where one or more amino acids are missing from the final peptide, posing significant purification challenges.[1][2][5]

The Piperidine-Mediated Deprotection Mechanism

The standard and most widely used method for Fmoc removal involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3][6] The deprotection occurs via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

-

Proton Abstraction: Piperidine, a secondary amine base, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1]

-

β-Elimination: This abstraction generates a carbanion, which is stabilized by the aromatic fluorenyl system. The resulting unstable intermediate rapidly undergoes β-elimination, releasing the free Nα-amino group of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1]

The highly reactive DBF molecule can potentially react with the newly liberated amine, leading to chain termination. To prevent this, piperidine also acts as a scavenger, reacting with DBF via a Michael-type addition to form a stable piperidine-dibenzofulvene adduct. This adduct is readily washed away, driving the deprotection reaction to completion.

Practical Considerations and Protocol Optimization

While the mechanism is straightforward, several factors can influence the efficiency of Fmoc deprotection. Careful optimization of these parameters is crucial for successful peptide synthesis.

Choice of Base and Concentration

A 20% (v/v) solution of piperidine in DMF is the most common deprotection reagent.[6] This concentration provides a sufficient excess of base to ensure rapid and complete Fmoc removal. While higher concentrations can be used, they offer diminishing returns and increase reagent consumption. Conversely, lower concentrations may require longer reaction times. For some sequences, a 5% piperidine solution has been shown to be effective.

| Reagent | Typical Concentration (v/v) | Solvent | Key Considerations |

| Piperidine | 20% | DMF or NMP | The industry standard; efficient and well-characterized. |

| Piperazine | 20% | DMF or NMP | A less toxic alternative to piperidine.[1] |

| 4-Methylpiperidine (4-MP) | 20% | DMF or NMP | Another effective and less regulated alternative.[1] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% | DMF or NMP | A stronger, non-nucleophilic base; can be useful for difficult deprotections but may increase side reactions. |

Reaction Time and Monitoring

The kinetics of Fmoc deprotection can vary depending on the amino acid sequence and the solid support.[1] For most standard amino acids, a 5-10 minute deprotection time is sufficient.[1] However, for sterically hindered amino acids or during the synthesis of long or aggregated peptides, longer deprotection times or a double deprotection protocol (e.g., 2 x 5 minutes) may be necessary. For arginine residues, a minimum of 10 minutes is often required for efficient deprotection.[1]

The completion of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the piperidine-DBF adduct in the effluent from the reaction vessel at approximately 301 nm. A stable baseline after the initial peak indicates the completion of the reaction.

Standard Experimental Protocol for Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Solvent Wash: Wash the resin with DMF (3 x 1 minute).

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature. For difficult sequences, this step can be repeated.

-

Effluent Collection and Monitoring (Optional): Collect the effluent and monitor the UV absorbance at 301 nm to confirm the completion of the reaction.

-

Solvent Wash: Wash the resin thoroughly with DMF (5-7 x 1 minute) to remove all traces of piperidine and the piperidine-DBF adduct. Residual piperidine can neutralize the activated amino acid in the subsequent coupling step.

-

Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Navigating the Challenges: Common Side Reactions and Troubleshooting

Even with optimized protocols, side reactions can occur during Fmoc deprotection. Understanding and mitigating these is a hallmark of an experienced peptide chemist.

Aspartimide Formation

A common base-catalyzed side reaction, particularly in sequences containing aspartic acid (Asp), is the formation of a cyclic aspartimide intermediate. This intermediate can undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidide adducts, all of which are difficult to separate from the desired product. This side reaction is more pronounced when Asp is followed by a small amino acid like glycine (Gly), serine (Ser), or asparagine (Asn).

Mitigation Strategies:

-

Use of Protecting Groups: Employing side-chain protecting groups on Asp that sterically hinder the cyclization, such as O-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or O-(N-(2-hydroxy-4-methoxybenzyl)glycyl) (HmbG), can significantly reduce aspartimide formation.

-

Reduced Basicity: Using a lower concentration of piperidine or a weaker base can sometimes lessen the extent of this side reaction, although this may compromise deprotection efficiency.

Diketopiperazine Formation

At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and cleavage of the peptide from the solid support. This is particularly problematic when the second amino acid is proline (Pro) or glycine (Gly).

Mitigation Strategies:

-

Rapid Coupling: Immediately following deprotection, the third amino acid should be coupled without delay to compete with the cyclization reaction.

-

Use of Bulky Protecting Groups: Incorporating a bulky, temporary protecting group on the dipeptide can prevent diketopiperazine formation.

Incomplete Deprotection

As previously mentioned, incomplete deprotection is a major cause of failed syntheses. If monitoring indicates incomplete removal of the Fmoc group, the following steps should be taken:

-

Extended Deprotection: Increase the deprotection time or perform a second deprotection step.

-

Change of Solvent: In some cases, switching from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties, can improve deprotection efficiency.

-

Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate the deprotection reaction, particularly for difficult sequences.[1]

The SPPS Cycle: A Holistic View

Fmoc deprotection is one of three key steps in the iterative cycle of Solid-Phase Peptide Synthesis. Understanding its place within the broader workflow is essential for a comprehensive grasp of the process.

Conclusion

The Fmoc protection and deprotection strategy is a robust and versatile methodology that has revolutionized peptide synthesis. A thorough understanding of the underlying chemical mechanisms, meticulous attention to protocol details, and an awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides. By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can enhance their synthetic outcomes and accelerate their scientific discoveries.

References

-

Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(15), 2797. [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Luce, S., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13918–13927. [Link]

-

Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Fields, G.B. (eds) Solid-Phase Peptide Synthesis. Methods in Enzymology, vol 289. Academic Press. [Link]

-

Gutiérrez-dávila, J., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la sociedad quimica de Mexico, 61(4), 386-395. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. In Reagent Guides. [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. [Link]

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. redalyc.org [redalyc.org]

- 6. renyi.hu [renyi.hu]

An In-depth Technical Guide to the Solubility of Fmoc-Orn(2-Cl-Z)-OH in Different Solvents

This guide provides a comprehensive examination of the solubility characteristics of Nα-Fmoc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Fmoc-Orn(2-Cl-Z)-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and optimizing the solubility of this key building block.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the efficient coupling of amino acid derivatives. A prerequisite for this is the complete dissolution of the incoming protected amino acid in the reaction solvent.[1] Poor solubility can lead to incomplete reactions, lower yields, and the generation of deletion sequences, which are challenging to purify from the target peptide.[2]

This compound is a derivative of ornithine, a non-proteinogenic amino acid, that is frequently incorporated into peptide sequences to introduce a basic charge, a site for cyclization, or a point for further chemical modification. The α-amino group is protected by the base-labile Fmoc group, while the δ-amino group of the side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is removable under strongly acidic conditions or by hydrogenolysis. The choice of protecting groups is crucial as they significantly influence the physicochemical properties of the amino acid derivative, including its solubility.[1][3]

This guide will delve into the factors governing the solubility of this compound and provide a detailed protocol for its experimental determination.

Physicochemical Properties of this compound

-

Molecular Formula: C₂₈H₂₇ClN₂O₆

-

Molecular Weight: 522.96 g/mol

-

Structure: The molecule possesses a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, a polar carboxylic acid, a carbamate linkage, and a side chain containing the moderately nonpolar 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The interplay of these functionalities dictates its solubility in various solvents.

Factors Influencing the Solubility of this compound

The solubility of a protected amino acid is a complex interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. For this compound, the key determinants are:

-

The Fmoc Group: This large, aromatic moiety is highly nonpolar and significantly contributes to the solubility in organic solvents. However, its bulky and rigid nature can also favor strong packing in the crystal lattice, potentially leading to lower solubility.

-

The Ornithine Backbone: The free carboxylic acid provides a site for hydrogen bonding and potential salt formation, which can influence solubility in polar solvents.

-

The 2-Cl-Z Side-Chain Protecting Group: The 2-chlorobenzyloxycarbonyl group is relatively nonpolar. The presence of the chlorine atom can slightly increase the polarity compared to a standard Z-group, but overall, it contributes to the hydrophobic character of the side chain.

-